BenchChemオンラインストアへようこそ!

Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Conformational analysis pKa modulation CNS drug design

Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1561507-11-6) is a conformationally constrained, bicyclic amine building block widely used in drug discovery. It combines a Boc-protected piperidine ring fused with a cyclopropane ring bearing an exocyclic primary amine.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B7903943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)C2N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3
InChIKeyOJVYQIRKOGNQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Tert-Butyl 7-Amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Constrained Bicyclic Building Block for Medicinal Chemistry


Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1561507-11-6) is a conformationally constrained, bicyclic amine building block widely used in drug discovery [1]. It combines a Boc-protected piperidine ring fused with a cyclopropane ring bearing an exocyclic primary amine. This scaffold is a key intermediate in the synthesis of monoamine reuptake inhibitors and orexin receptor antagonists [2], offering a rigidified analog of the flexible piperidine core. Its utility lies in the unique spatial orientation of the amine vector, which is critical for target engagement in central nervous system (CNS) programs.

Why Generic Piperidine Building Blocks Cannot Replace Tert-Butyl 7-Amino-3-azabicyclo[4.1.0]heptane-3-carboxylate


In medicinal chemistry, the 3-azabicyclo[4.1.0]heptane core enforces a unique pseudo-boat conformation on the piperidine ring, fundamentally altering the trajectory of attached vectors compared to flexible piperidines or other constrained analogs like tropanes [1]. Simple substitution with a tert-butyl 4-aminopiperidine-1-carboxylate would abolish the conformational restriction and likely compromise target affinity and selectivity. Similarly, exchanging the 7-amino substitution point for a 6-amino regioisomer shifts the amine vector in 3D space, potentially disrupting key ligand-receptor interactions. The orthogonally protected Boc-amine is also specifically chosen to survive multi-step synthetic sequences where other protecting groups would fail, making direct interchange without re-optimization of downstream chemistry infeasible [2].

Quantitative Differentiation Evidence for Tert-Butyl 7-Amino-3-azabicyclo[4.1.0]heptane-3-carboxylate


Conformational Restriction and Basicity Modulation Compared to Unconstrained Piperidines

The 3-azabicyclo[4.1.0]heptane scaffold reduces the pKa of the basic nitrogen compared to unconstrained piperidines. For the parent 3-azabicyclo[4.1.0]heptane, the predicted pKa is 10.41±0.20 , which is moderately lower than piperidine (pKa ~11.1). This reduction is attributed to the electron-withdrawing effect of the cyclopropane ring and the constrained geometry, which alters nitrogen hybridization. For tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, the Boc group further electronically deactivates the nitrogen, making the scaffold a non-basic intermediate that can be handled without protonation issues during synthesis. This contrasts with the free amine or N-methyl analogs, which are more basic and can form unwanted salts.

Conformational analysis pKa modulation CNS drug design

Vector Orientation: Differential Substituent Trajectories vs. 6-Amino Regioisomers and Tropane Analogs

The 7-amino substitution on the cyclopropane ring of the 3-azabicyclo[4.1.0]heptane core directs the amine vector in a distinct trajectory compared to the 6-amino analog. In the patent literature for monoamine reuptake inhibitors, the (1S,6R)-configuration with a 7-substituent is explicitly claimed as essential for triple reuptake inhibition (5-HT, NE, DA) [1]. GSK1360707F, a potent triple reuptake inhibitor (Ki = 0.8 nM for SERT, 3.2 nM for NET, 7.9 nM for DAT) [2], exemplifies this scaffold geometry. Though GSK1360707F is a 6-aryl-1-methoxymethyl derivative, the core 3-azabicyclo[4.1.0]heptane with appropriate substitution patterns is critical. The 7-amino building block (this compound) provides the synthetic handle to install such aryl groups via reductive amination or Buchwald-Hartwig coupling, enabling exploration of the same vector space. In contrast, 6-amino regioisomers direct substituents into a different spatial region, which is often incompatible with the pharmacophore models for these targets.

Structure-based design Vector angle Scaffold hopping

Synthetic Accessibility and Divergent Functionalization vs. 6-Hydroxymethyl Precursors

A 2023 ChemistrySelect paper demonstrated a divergent synthetic strategy starting from tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, enabling access to various 6-functionalized derivatives in 1-3 steps [1]. This methodology is complementary to the 7-amino building block. The target compound, tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, is a commercially available synthon (min. 97% purity) that allows for direct functionalization of the primary amine without the need for oxidation/reduction of a hydroxymethyl precursor. This saves 2-3 synthetic steps compared to the reported divergent route. In medicinal chemistry campaigns, this translates to a reduction in synthesis time and cost per analog, and avoids potential epimerization or decomposition during alcohol-to-amine conversion sequences.

Building block utility Divergent synthesis Amine nucleophilicity

Primary Use Cases for Tert-Butyl 7-Amino-3-azabicyclo[4.1.0]heptane-3-carboxylate Based on Differential Evidence


CNS Drug Discovery: Monoamine Transporter (SERT/NET/DAT) Inhibitor Libraries

The compound is ideally suited as a core scaffold for synthesizing triple reuptake inhibitor libraries targeting depression and anxiety disorders. Its pre-installed amine handle allows rapid diversification via amide coupling, reductive amination, or N-arylation, directly mimicking the substitution pattern of clinical candidate GSK1360707F. The constrained geometry aligns with the pharmacophore for SERT, NET, and DAT, a feature not achievable with simple piperidine or tropane templates [1].

Orexin Receptor Antagonist Lead Optimization

Patents from Glaxo Group Limited claim 3-azabicyclo[4.1.0]heptane derivatives as orexin receptor antagonists for treating sleep disorders. The 7-amino building block provides the key anchoring point for installing aromatic groups required for OX1/OX2 receptor binding. Its orthogonal Boc protection allows chemists to elaborate the 7-position without affecting the piperidine nitrogen, which is later deprotected for further derivatization [2].

Conformational Constraint Tool for GPCR and Ion Channel Targets

Beyond transporters and orexin receptors, the 3-azabicyclo[4.1.0]heptane scaffold is a valuable 'privileged structure' for exploring GPCRs and ligand-gated ion channels where a rigidified piperidine improves subtype selectivity. The 7-amino variant offers a unique vector angle that can be exploited in structure-based design when crystal structures or homology models indicate a preference for a bent, equatorial amine trajectory over a linear piperidine extension.

Efficient Parallel Library Synthesis via Automated Chemistry Platforms

The commercial availability of this building block in high purity (>97%) and its reactive primary amine make it suitable for automated parallel synthesis workflows. The 2-3 step savings over alternative in-house prepared precursors (e.g., 6-hydroxymethyl analogs) directly reduce the time to first biological data in hit-to-lead campaigns, accelerating the design-make-test-analyze cycle [1][3].

Quote Request

Request a Quote for Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.